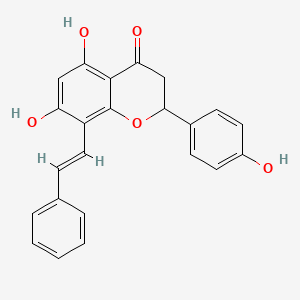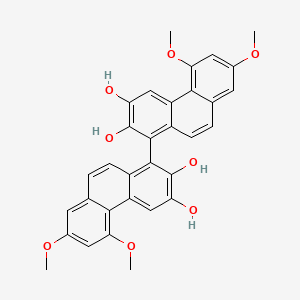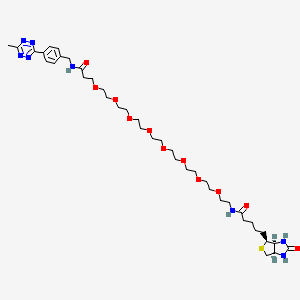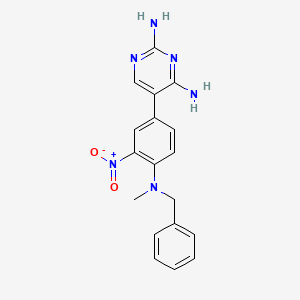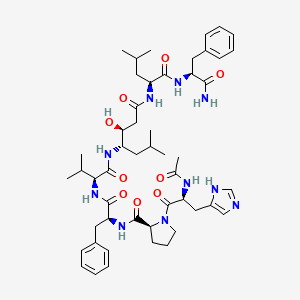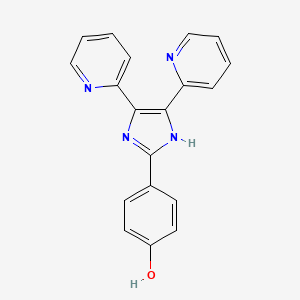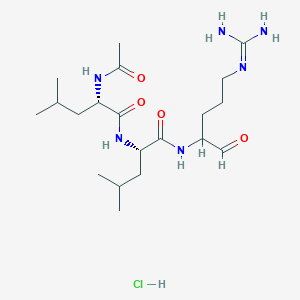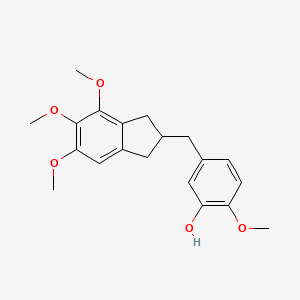![molecular formula C59H92N16O11 B12380851 cyclo[Ala-Thr-Arg-Leu-D-Phe-Pro-Val-Arg-Leu-D-Phe]](/img/structure/B12380851.png)
cyclo[Ala-Thr-Arg-Leu-D-Phe-Pro-Val-Arg-Leu-D-Phe]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclo[Ala-Thr-Arg-Leu-D-Phe-Pro-Val-Arg-Leu-D-Phe] is a cyclic peptide composed of ten amino acids. This compound is notable for its unique sequence, which includes both L- and D-amino acids, contributing to its stability and biological activity. Cyclic peptides like this one are of significant interest in various fields due to their potential therapeutic applications and ability to mimic natural biological processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclo[Ala-Thr-Arg-Leu-D-Phe-Pro-Val-Arg-Leu-D-Phe] typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the chain using activating agents like HBTU or DIC.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cyclization: Once the linear peptide is synthesized, it is cleaved from the resin and cyclized in solution using coupling agents like EDCI or HATU.
Industrial Production Methods
For industrial-scale production, the process is scaled up using automated peptide synthesizers. These machines can handle larger quantities of reagents and provide precise control over reaction conditions, ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions
Cyclo[Ala-Thr-Arg-Leu-D-Phe-Pro-Val-Arg-Leu-D-Phe] can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues, such as methionine or cysteine, if present.
Reduction: Disulfide bonds, if any, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various alkylating agents or acylating agents.
Major Products
The major products of these reactions depend on the specific modifications made. For example, oxidation can lead to sulfoxides or sulfone derivatives, while reduction can yield free thiol groups.
科学研究应用
Cyclo[Ala-Thr-Arg-Leu-D-Phe-Pro-Val-Arg-Leu-D-Phe] has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and cyclization techniques.
Biology: Investigated for its role in protein-protein interactions and as a potential inhibitor of specific enzymes.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its stability and ability to penetrate cell membranes.
Industry: Utilized in the development of new biomaterials and drug delivery systems.
作用机制
The mechanism of action of cyclo[Ala-Thr-Arg-Leu-D-Phe-Pro-Val-Arg-Leu-D-Phe] involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclic structure allows it to bind tightly to these targets, inhibiting their activity or modulating their function. This interaction can trigger various cellular pathways, leading to the desired therapeutic effects.
相似化合物的比较
Similar Compounds
Cyclo(Pro-Pro-Phe-Phe): Known for its anticancer properties.
Cyclo(Leu-Ile-Ile-Leu-Val-Pro-Pro-Phe-Phe): Exhibits cytotoxic effects on melanoma cells.
Cyclo(Pro-homoPro-β3-homoPhe-Phe): Shows cytostatic effects in melanoma cells.
Uniqueness
Cyclo[Ala-Thr-Arg-Leu-D-Phe-Pro-Val-Arg-Leu-D-Phe] stands out due to its specific sequence and the inclusion of both L- and D-amino acids, which enhance its stability and biological activity. This makes it a promising candidate for therapeutic applications where stability and specificity are crucial.
属性
分子式 |
C59H92N16O11 |
|---|---|
分子量 |
1201.5 g/mol |
IUPAC 名称 |
2-[3-[(3R,6S,9S,12S,15S,18R,21S,24S,27S,30S)-3,18-dibenzyl-9-[3-(diaminomethylideneamino)propyl]-12-[(1R)-1-hydroxyethyl]-15-methyl-6,21-bis(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29-decaoxo-27-propan-2-yl-1,4,7,10,13,16,19,22,25,28-decazabicyclo[28.3.0]tritriacontan-24-yl]propyl]guanidine |
InChI |
InChI=1S/C59H92N16O11/c1-32(2)28-41-52(81)71-43(30-37-18-11-9-12-19-37)51(80)66-35(7)48(77)74-47(36(8)76)56(85)68-40(23-16-26-65-59(62)63)50(79)70-42(29-33(3)4)53(82)72-44(31-38-20-13-10-14-21-38)57(86)75-27-17-24-45(75)54(83)73-46(34(5)6)55(84)67-39(49(78)69-41)22-15-25-64-58(60)61/h9-14,18-21,32-36,39-47,76H,15-17,22-31H2,1-8H3,(H,66,80)(H,67,84)(H,68,85)(H,69,78)(H,70,79)(H,71,81)(H,72,82)(H,73,83)(H,74,77)(H4,60,61,64)(H4,62,63,65)/t35-,36+,39-,40-,41-,42-,43+,44+,45-,46-,47-/m0/s1 |
InChI 键 |
ZKSBDEIRCKGNQT-XXTAEOGISA-N |
手性 SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC3=CC=CC=C3)CC(C)C)CCCN=C(N)N)C(C)C)CC4=CC=CC=C4)CC(C)C)CCCN=C(N)N)[C@@H](C)O |
规范 SMILES |
CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC3=CC=CC=C3)CC(C)C)CCCN=C(N)N)C(C)C)CC4=CC=CC=C4)CC(C)C)CCCN=C(N)N)C(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[4-(3-carboxy-1-cyclopropyl-6-fluoro-4-oxoquinolin-7-yl)piperazine-1-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12380769.png)

